molecular formula C14H13N3O2S B7481645 1-(1-Benzothiophen-3-yl)-3-[(5-methyl-1,2-oxazol-3-yl)methyl]urea

1-(1-Benzothiophen-3-yl)-3-[(5-methyl-1,2-oxazol-3-yl)methyl]urea

Cat. No.: B7481645
M. Wt: 287.34 g/mol
InChI Key: BVFLUSOXLVVJGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Benzothiophen-3-yl)-3-[(5-methyl-1,2-oxazol-3-yl)methyl]urea is a synthetic organic compound that features a benzothiophene ring and an oxazole ring connected through a urea linkage. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Benzothiophen-3-yl)-3-[(5-methyl-1,2-oxazol-3-yl)methyl]urea typically involves the following steps:

    Formation of the Benzothiophene Ring: This can be achieved through cyclization reactions involving thiophene derivatives.

    Formation of the Oxazole Ring: This can be synthesized via cyclization of appropriate precursors such as α-haloketones and amides.

    Urea Linkage Formation: The final step involves the reaction of the benzothiophene derivative with the oxazole derivative in the presence of a urea-forming reagent such as phosgene or triphosgene.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzothiophen-3-yl)-3-[(5-methyl-1,2-oxazol-3-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzothiophene or oxazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1-Benzothiophen-3-yl)-3-[(5-methyl-1,2-oxazol-3-yl)methyl]urea would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would require experimental validation.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Benzothiophen-3-yl)-3-phenylurea: Similar structure but with a phenyl group instead of the oxazole ring.

    1-(1-Benzothiophen-3-yl)-3-(2-pyridyl)urea: Contains a pyridine ring instead of the oxazole ring.

Uniqueness

1-(1-Benzothiophen-3-yl)-3-[(5-methyl-1,2-oxazol-3-yl)methyl]urea is unique due to the presence of both benzothiophene and oxazole rings, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

1-(1-benzothiophen-3-yl)-3-[(5-methyl-1,2-oxazol-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c1-9-6-10(17-19-9)7-15-14(18)16-12-8-20-13-5-3-2-4-11(12)13/h2-6,8H,7H2,1H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFLUSOXLVVJGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CNC(=O)NC2=CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.